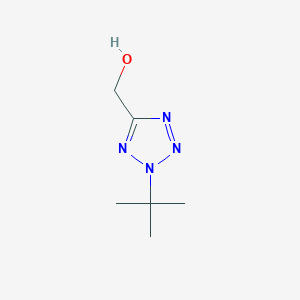
1-N',2-N'-Bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,2-N'-Bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide, also known as BAPTA-AM, is a calcium chelator that is widely used in scientific research. It is a synthetic compound that is commonly used to study the role of calcium ions in various cellular processes. BAPTA-AM has a wide range of applications in the fields of neuroscience, cell biology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and X-ray Diffraction Analysis
Compounds similar to 1-N',2-N'-Bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide have been synthesized and characterized using techniques like X-ray diffraction, NMR, UV, IR, and mass spectrometry. These studies often focus on organotin derivatives derived from Schiff bases and their nonlinear optical properties (Muñoz-Flores et al., 2014).
Spectroscopic Characterization
Similar ligands have been synthesized and their complexes with metals like Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ have been studied. These studies involve elemental analyses, IR, NMR, electronic spectra, magnetic susceptibility measurements, conductivity, and thermogravimetric analysis (Canpolat & Kaya, 2005).
Polymer Synthesis and Properties
Polymer Synthesis
Compounds with structural similarities have been used in the synthesis of polymers, such as polyimides. These studies involve understanding the properties of polymers, including their solubility, optical transparency, and thermal stability (Zhang et al., 2010).
Characterization of Polyimides
Research has also focused on the synthesis and characterization of novel polyimides, exploring their properties such as glass transition temperatures, thermal stability, mechanical strength, and dielectric constants. This information is crucial for applications in materials science (Wang et al., 2000).
Analytical Studies
- Analytical Applications: Some compounds structurally related to 1-N',2-N'-Bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide have been studied for their potential as anti-cancer agents, specifically against human breast cancer cells. These studies involve understanding the interaction of these compounds with cancer cells and their inhibitory effects (Grafa & Ali, 2022).
Optical and Electronic Properties
Optical and Electronic Studies
Research into related compounds includes understanding their optical properties, such as UV-vis absorption and fluorescence. These properties are significant for applications in organic electronics, including field-effect transistors (Nam et al., 2018).
Isocyanide Complexes
Studies on complexes involving isocyanides and lanthanides, which bear some resemblance to the target compound, explore their molecular structure and catalytic activity. This research is valuable in the field of catalysis and materials chemistry (Kucera et al., 2019).
Eigenschaften
IUPAC Name |
1-N',2-N'-bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-11-5-7-13(3)15(9-11)19-17(21-23)18(22-24)20-16-10-12(2)6-8-14(16)4/h5-10,23-24H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXQOAULFRIGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C(=NC2=C(C=CC(=C2)C)C)NO)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide) | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)


![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)


![3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![N-(3-cyanophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2636570.png)



